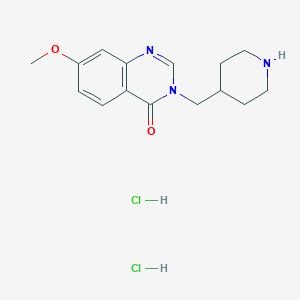
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazolinone, a class of nitrogen-containing heterocycles . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Quinazolinones are noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
Quinazolinones include a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Chemical Reactions Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Antitumor Properties
7-Methoxyquinazolinone derivatives have shown significant potential in antitumor research. One study highlights a novel antitumor lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrating its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, marking it as a promising anticancer agent (Cui et al., 2017).
Analgesic and Anti-Inflammatory Activities
Synthesized quinazolinone compounds have been tested for their analgesic and anti-inflammatory activities. Studies on various quinazolin-4(3H)-one derivatives, including those with a methoxyphenyl substitution, have demonstrated significant analgesic and anti-inflammatory effects, with some compounds showing comparable or superior activity to standard drugs (Alagarsamy & Gopinath, 2011).
Inhibitors in Biochemical Pathways
Compounds containing the quinazolinone structure have been identified as potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), a key enzyme in the purine nucleotide biosynthesis pathway (Birch et al., 2005). This inhibition is crucial for developing therapies for various diseases, including cancer.
Potential in Diabetes Treatment
Research on dipeptidyl peptidase-4 inhibitors, a class of drugs used in diabetes treatment, has included derivatives of 7-Methoxyquinazolinone. For instance, studies on BI 1356, a novel dipeptidyl peptidase (DPP)-4 inhibitor, have revealed its efficacy in inhibiting DPP-4 more effectively than other inhibitors and potential as a once-a-day treatment for type 2 diabetes (Thomas et al., 2009).
Synthesis and Chemical Analysis
There is significant research focused on the synthesis of 7-Methoxyquinazolinone compounds and their analogs. These studies aim to refine synthetic processes, enhance yields, and develop methods suitable for industrial requirements, contributing to the scalability of these compounds for broader applications (Xiao-kai, 2013).
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa , suggesting that they may target bacterial cell adhesion and exopolysaccharide production pathways .
Mode of Action
Related quinazolinone compounds have been shown to interact with their targets by inhibiting biofilm formation and decreasing cell surface hydrophobicity, thereby compromising bacterial cell adhesion . They also curtail the production of exopolysaccharides, which constitute a major component of the matrix binding biofilm components together .
Biochemical Pathways
Related quinazolinone compounds have been shown to inhibit the quorum sensing system in pseudomonas aeruginosa , which regulates biofilm formation and other virulence factors .
Result of Action
Related quinazolinone compounds have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that they may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Future Directions
Quinazolinones have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they could be used for the development of novel agents against various diseases .
Properties
IUPAC Name |
7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUOJCDYAKEQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
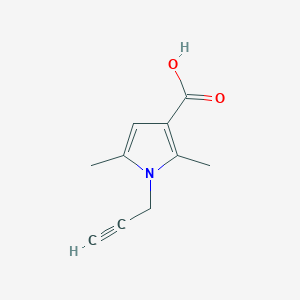
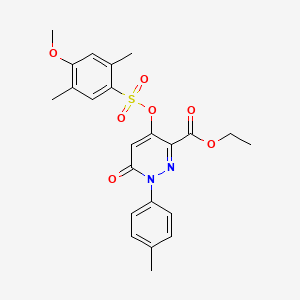
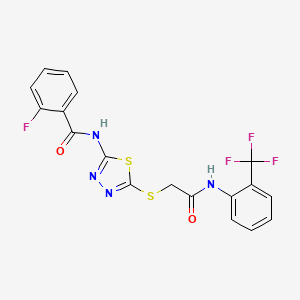
![5-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide](/img/structure/B2450557.png)
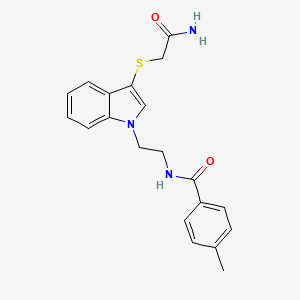
![7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)
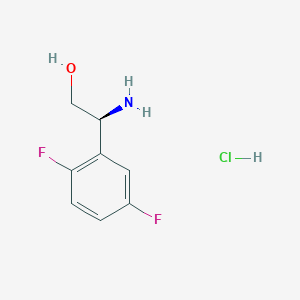
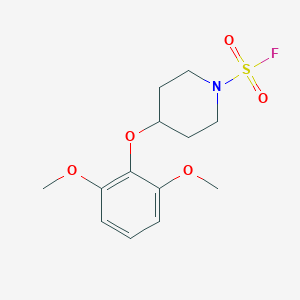
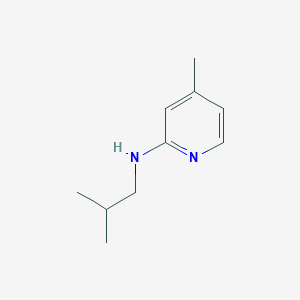
![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2450568.png)
![1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine](/img/structure/B2450569.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)
